sodium 1-({[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-4-oxo-4,5-dihydro-1H-imidazol-2-olate pentahydrate
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Overview
Description
Sodium 1-({[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-4-oxo-4,5-dihydro-1H-imidazol-2-olate pentahydrate is a complex organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and an imidazolidine-2,4-dione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium 1-({[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-4-oxo-4,5-dihydro-1H-imidazol-2-olate pentahydrate typically involves the condensation of 5-(4-nitrophenyl)furfural with 1-aminohydantoin . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced reaction monitoring techniques ensures consistent quality and minimizes the risk of impurities.
Chemical Reactions Analysis
Types of Reactions
Sodium 1-({[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-4-oxo-4,5-dihydro-1H-imidazol-2-olate pentahydrate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives
Scientific Research Applications
Sodium 1-({[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-4-oxo-4,5-dihydro-1H-imidazol-2-olate pentahydrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of sodium 1-({[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-4-oxo-4,5-dihydro-1H-imidazol-2-olate pentahydrate involves its interaction with specific molecular targets and pathways. For instance, it acts as a ryanodine receptor antagonist, modulating calcium release in muscle cells and thereby reducing muscle contractions . This mechanism is particularly relevant in the treatment of conditions like malignant hyperthermia and chronic severe spasticity.
Comparison with Similar Compounds
Similar Compounds
Dantrolene: A well-known muscle relaxant with a similar structure and mechanism of action.
Nitrofurantoin: An antibiotic with a furan ring and nitro group, used to treat urinary tract infections.
Furazolidone: An antimicrobial agent with a furan ring, used to treat bacterial and protozoal infections.
Uniqueness
Sodium 1-({[5-(4-nitrophenyl)furan-2-yl]methylidene}amino)-4-oxo-4,5-dihydro-1H-imidazol-2-olate pentahydrate is unique due to its specific combination of functional groups and its ability to modulate calcium release in muscle cells. This distinct mechanism of action sets it apart from other similar compounds and highlights its potential therapeutic applications.
Properties
Molecular Formula |
C14H19N4NaO10 |
---|---|
Molecular Weight |
426.31 g/mol |
IUPAC Name |
sodium;3-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-2-oxo-4H-imidazol-5-olate;pentahydrate |
InChI |
InChI=1S/C14H10N4O5.Na.5H2O/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22;;;;;;/h1-7H,8H2,(H,16,19,20);;5*1H2/q;+1;;;;;/p-1/b15-7+;;;;;; |
InChI Key |
XSUTZOKQMSWQCR-IDWBCZLFSA-M |
Isomeric SMILES |
C1C(=NC(=O)N1/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.O.O.O.O.[Na+] |
Canonical SMILES |
C1C(=NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[O-].O.O.O.O.O.[Na+] |
Origin of Product |
United States |
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